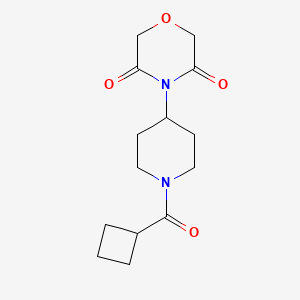![molecular formula C18H18Cl3N3O B2514551 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide CAS No. 303091-18-1](/img/structure/B2514551.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide" is a derivative of piperazine featuring chlorophenyl groups. Piperazine derivatives are of significant interest in medicinal chemistry due to their potential pharmacological properties. These compounds have been studied for their affinity and selectivity towards various receptors, such as dopamine and serotonin receptors, which are critical targets in the treatment of psychiatric disorders like schizophrenia .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multiple steps, including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, starts from 2,6-dichloro-nitrobenzene and proceeds through these steps to achieve a total yield of 48.2% . The process is complex and requires careful consideration of factors that influence each step to optimize yield and purity.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms opposite each other. The chlorophenyl groups attached to this ring influence the compound's binding affinity to various receptors. The structure of these compounds is confirmed using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) .
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions during their synthesis. Alkylation introduces the alkyl group to the piperazine ring, while acidulation and reduction are necessary to prepare the functional groups for further reactions. Diazotization and substitution reactions are used to introduce the chlorophenyl groups, which are crucial for the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the piperazine ring. These properties are essential for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). The spectral data (IR, (1)H NMR, and MS) and microanalysis are used to ascertain the purity and confirm the chemical structure of the synthesized compounds .
Applications De Recherche Scientifique
Piperazine Derivatives in Therapeutic Applications
Piperazine derivatives are significant in the rational design of drugs, found in a variety of medications with diverse therapeutic uses including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. Modifications to the piperazine nucleus significantly affect the medicinal potential of the resultant molecules. This broad potential suggests piperazines as a flexible building block in drug discovery, with modifications on the ring impacting pharmacokinetic and pharmacodynamic factors (Rathi et al., 2016).
Piperazine-Based Anti-TB Molecules
Piperazine, as a core structure, has been utilized in developing potent molecules against Mycobacterium tuberculosis (MTB), including those effective against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, indicating piperazine's vital role in anti-mycobacterial agents' development (Girase et al., 2020).
Piperazine and Morpholine in Pharmaceutical Applications
Piperazine and morpholine analogues exhibit a broad spectrum of pharmaceutical applications. Recent years have seen the development of new methods for synthesizing these derivatives, showcasing their potent pharmacophoric activities. This summary of medicinal chemistry investigations highlights the current trends in synthesis and reveals the significant pharmacophoric activities of piperazine and morpholine analogues (Mohammed et al., 2015).
Piperazine Derivatives for Dopamine D2 Receptor Ligands
Dopamine D2 receptor ligands with pharmacophores including piperazine derivatives have been explored for treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The review discusses the structure, function, and pharmacology of novel D2 receptor ligands developed in the last decade, emphasizing the therapeutic potential of these modulators (Jůza et al., 2022).
Environmental Impact of Chlorophenols
Chlorophenols, including 3-chlorophenol and 2,3-dichlorophenol, present moderate toxic effects to mammalian and aquatic life, with their persistence varying based on environmental conditions. This extensive review evaluates the contamination of the aquatic environment by chlorophenols, highlighting their organoleptic effect and emphasizing the need for biodegradation to mitigate environmental impact (Krijgsheld & Gen, 1986).
Orientations Futures
The future research directions for this compound could include further investigation into its synthesis, structure, reactivity, mechanism of action, and potential applications. There is also a need for more detailed studies on its physical and chemical properties, as well as its safety and hazards .
Mécanisme D'action
Mode of Action
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide interacts with its targets by binding to the dopamine D2, D3, and D4 receptors . This binding can modulate the activity of these receptors, leading to changes in the dopaminergic system .
Biochemical Pathways
The interaction of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide with the dopamine receptors affects the dopaminergic pathways . These pathways are involved in various physiological processes, including motor control, reward, and the release of various hormones .
Result of Action
The molecular and cellular effects of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide’s action are related to its modulation of the dopamine receptors . By binding to these receptors, it can influence the physiological processes controlled by the dopaminergic system .
Propriétés
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3N3O/c19-13-3-1-4-14(11-13)24-9-7-23(8-10-24)12-17(25)22-16-6-2-5-15(20)18(16)21/h1-6,11H,7-10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHFWCYIDSZRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dichlorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


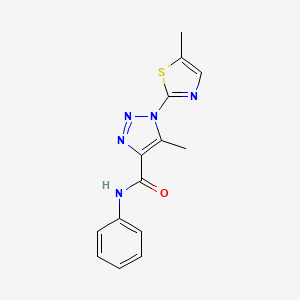
![(3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2514471.png)

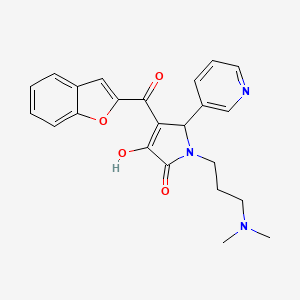
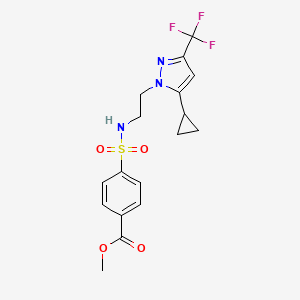
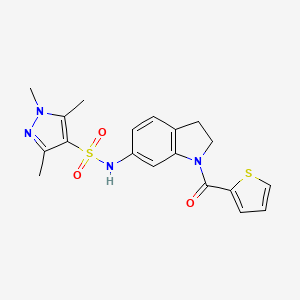
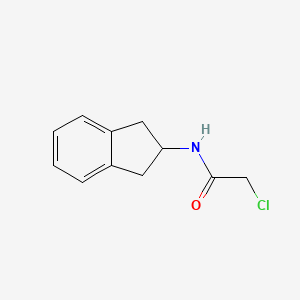
![1,3-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2514482.png)
![3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one](/img/structure/B2514484.png)
![(E)-2-(4-Methylphenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2514485.png)
![5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B2514489.png)
